Antibacterial agent 129

Description

Structure

3D Structure

Properties

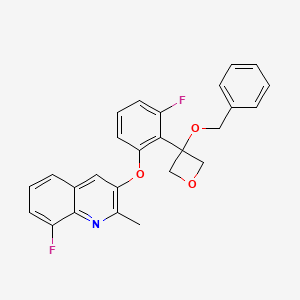

Molecular Formula |

C26H21F2NO3 |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

8-fluoro-3-[3-fluoro-2-(3-phenylmethoxyoxetan-3-yl)phenoxy]-2-methylquinoline |

InChI |

InChI=1S/C26H21F2NO3/c1-17-23(13-19-9-5-11-21(28)25(19)29-17)32-22-12-6-10-20(27)24(22)26(15-30-16-26)31-14-18-7-3-2-4-8-18/h2-13H,14-16H2,1H3 |

InChI Key |

SOIJITGIOLNHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C2C=CC=C(C2=N1)F)OC3=C(C(=CC=C3)F)C4(COC4)OCC5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

Vibriostatic Agent O/129: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vibriostatic agent O/129, chemically identified as 2,4-diamino-6,7-diisopropylpteridine, is a compound historically utilized for the selective differentiation of Vibrio species from other Gram-negative bacteria, particularly Aeromonas. While its diagnostic application is well-established, a comprehensive understanding of its molecular mechanism of action is crucial for leveraging its therapeutic potential and overcoming emerging resistance. This technical guide synthesizes the current evidence, strongly suggesting that O/129 functions as an antifolate agent, targeting the essential enzyme dihydrofolate reductase (DHFR). This inhibition disrupts the folic acid biosynthesis pathway, a critical process for nucleotide synthesis and, consequently, DNA replication and bacterial proliferation. This document provides an in-depth analysis of the proposed mechanism, supported by quantitative susceptibility data, detailed experimental protocols, and visual representations of the involved biochemical pathways and laboratory workflows.

Introduction

The compound O/129 (2,4-diamino-6,7-diisopropylpteridine) has long been a valuable tool in clinical and environmental microbiology for the presumptive identification of Vibrio species.[1] The general susceptibility of most Vibrio species to O/129, in contrast to the resistance exhibited by phylogenetically related genera such as Aeromonas, forms the basis of this diagnostic application.[1] However, the rise of O/129-resistant Vibrio strains, often correlated with resistance to other antimicrobial agents, necessitates a deeper investigation into its precise mechanism of action.[2][3][4] This guide consolidates the available scientific evidence to provide a detailed overview of the core mechanism by which O/129 exerts its vibriostatic effect.

Proposed Mechanism of Action: Inhibition of Dihydrofolate Reductase

-

Structural Analogy: O/129 is a pteridine derivative, possessing a core structure that is analogous to the pteridine moiety of folic acid, the natural substrate of DHFR. This structural similarity allows it to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of the natural substrate, dihydrofolate.

-

Antifolate Activity: Pteridine derivatives are a well-documented class of compounds with antifolate activity.[5] Their therapeutic applications in cancer and infectious diseases often stem from their ability to inhibit DHFR.

-

Cross-Resistance with Trimethoprim: Multiple studies have reported a significant correlation between resistance to O/129 and resistance to trimethoprim in clinical isolates of Vibrio cholerae.[3][4] Trimethoprim is a potent and specific inhibitor of bacterial DHFR. This observed cross-resistance strongly implies that both compounds share a common molecular target, which is the DHFR enzyme.

-

Metabolic Impact: The inhibition of DHFR disrupts the folic acid biosynthetic pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers required for the synthesis of purines, thymidylate, and certain amino acids (e.g., methionine and glycine). The depletion of the THF pool ultimately leads to the cessation of DNA synthesis and repair, resulting in a bacteriostatic effect.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of O/129 within the folate biosynthesis pathway.

Caption: Proposed mechanism of O/129 action via DHFR inhibition.

Quantitative Data: Susceptibility of Vibrio Species

The sensitivity of different Vibrio species to O/129 can vary. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Vibrio Species | MIC (µg/mL) | Susceptibility | Reference |

| V. cholerae | 2 - 7.5 | Sensitive | [1] |

| Non-O1 V. cholerae | 2 - 7.5 | Sensitive | [1] |

| V. parahaemolyticus | 15 - 40 | Partially Sensitive | [1] |

| V. alginolyticus | 1 - 50 | Partially Sensitive | [1] |

| V. harveyi | 10 - 20 | Partially Sensitive | [1] |

| V. campbellii | 3 - 20 | Partially Sensitive | [1] |

| V. natriegens | 40 - 60 | Partially Sensitive | [1] |

| V. anguillarum | 1 - 5 | Sensitive | [1] |

| V. metschnikovii | 2 - 7.5 | Sensitive | [1] |

| V. pelagia | 1 - 5 | Sensitive | [1] |

Experimental Protocols

O/129 Susceptibility Testing (Disk Diffusion Method)

This protocol is a standard method for determining the susceptibility of Vibrio isolates to O/129.

Materials:

-

Pure, overnight culture of the test Vibrio species.

-

Mueller-Hinton agar (MHA) plates.

-

Sterile saline solution (0.85% NaCl).

-

Sterile cotton swabs.

-

O/129 disks (10 µg and 150 µg).

-

Incubator (35-37°C).

-

McFarland 0.5 turbidity standard.

Procedure:

-

Inoculum Preparation: Aseptically pick several colonies from a fresh culture of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Application of O/129 Disks: Aseptically place one 10 µg and one 150 µg O/129 disk onto the inoculated agar surface. Ensure the disks are sufficiently separated to prevent the zones of inhibition from overlapping.

-

Incubation: Incubate the plates aerobically at 35-37°C for 18-24 hours.

-

Interpretation of Results: Measure the diameter of the zone of inhibition around each disk. The interpretation is as follows:

-

Sensitive: A zone of inhibition is observed around both the 10 µg and 150 µg disks.

-

Partially Sensitive: A zone of inhibition is observed around the 150 µg disk but not the 10 µg disk.

-

Resistant: No zone of inhibition is observed around either disk.

-

Workflow Diagram:

Caption: Workflow for O/129 disk diffusion susceptibility testing.

Dihydrofolate Reductase (DHFR) Inhibition Assay (General Protocol)

This spectrophotometric assay can be adapted to confirm the inhibitory effect of O/129 on Vibrio DHFR. The principle is to measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate (DHF).

Materials:

-

Purified Vibrio DHFR enzyme.

-

Dihydrofolate (DHF) solution.

-

NADPH solution.

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA).

-

Vibriostatic agent O/129 solution (in a suitable solvent like DMSO).

-

UV-Vis spectrophotometer.

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a known concentration of NADPH, and the purified Vibrio DHFR enzyme.

-

Inhibitor Addition: For the test samples, add varying concentrations of the O/129 solution. For the control, add an equivalent volume of the solvent.

-

Pre-incubation: Incubate the reaction mixture at a constant temperature (e.g., 25°C) for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a known concentration of the DHF substrate to the cuvette.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time plot. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of O/129. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Resistance to O/129

Resistance to the vibriostatic agent O/129 in Vibrio species, particularly V. cholerae, has been reported and can be a cause for concern in both clinical diagnostics and potential therapeutic applications. The mechanisms of resistance are thought to be multifactorial:

-

Plasmid-Mediated Resistance: Some studies have suggested that resistance to O/129 can be conferred by plasmids.[2] However, other research indicates that in many clinical isolates, resistance is not plasmid-mediated.[2]

-

Chromosomal Mutations: It is likely that mutations in the chromosomal gene encoding dihydrofolate reductase (dfr) are a primary mechanism of resistance. These mutations could alter the active site of the enzyme, reducing the binding affinity of O/129 while still allowing the binding of the natural substrate, dihydrofolate. This is a common mechanism of resistance to other antifolate drugs like trimethoprim.

-

Efflux Pumps: While not specifically documented for O/129, active efflux of the compound out of the bacterial cell is another potential mechanism of resistance that warrants investigation.

The association of O/129 resistance with resistance to other antibiotics, such as trimethoprim-sulfamethoxazole, suggests that the selective pressure from the use of these antibiotics in clinical settings may contribute to the emergence of O/129-resistant Vibrio strains.[3][4]

Conclusion

The vibriostatic agent O/129 (2,4-diamino-6,7-diisopropylpteridine) is a pteridine derivative that almost certainly exerts its antibacterial effect on Vibrio species through the inhibition of dihydrofolate reductase. This proposed mechanism is strongly supported by the structural similarity of O/129 to the natural substrate of DHFR, the known antifolate properties of pteridine compounds, and the observed cross-resistance with the established DHFR inhibitor, trimethoprim. The inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides, leading to the arrest of DNA synthesis and bacterial growth. While direct kinetic and structural studies on the interaction between O/129 and Vibrio DHFR are needed for definitive confirmation, the existing evidence provides a robust framework for understanding its mechanism of action. This knowledge is fundamental for its continued use in diagnostics, for monitoring the emergence of resistance, and for the potential development of novel antifolate therapeutics targeting Vibrio and other pathogenic bacteria.

References

- 1. dalynn.com [dalynn.com]

- 2. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vibrio cholerae resistant to 2,4-diamino-6,7-diisopropylpteridine (O/129) isolated from patients with enteritis in Ceará, Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation of vibriostatic agent O/129-resistant Vibrio cholerae non-O1 from a patient with gastroenteritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemical structure and properties of 2,4-diamino-6,7-diisopropyl-pteridine phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of 2,4-diamino-6,7-diisopropyl-pteridine phosphate. The information is intended to support research, scientific investigation, and drug development efforts related to this compound.

Chemical Structure and Properties

2,4-diamino-6,7-diisopropyl-pteridine phosphate, also known as the vibriostatic agent O/129, is a pteridine derivative.[1] Its chemical identity and key physicochemical properties are summarized below.

Table 1: Chemical and Physical Properties of 2,4-diamino-6,7-diisopropyl-pteridine phosphate

| Property | Value | Reference |

| IUPAC Name | 6,7-di(propan-2-yl)pteridine-2,4-diamine;phosphoric acid | |

| Synonyms | O/129, Vibriostatic agent O/129, 6,7-Diisopropylpteridine-2,4-diamine phosphate, Antimalarial agent 1 | [2] |

| CAS Number | 84176-65-8 | [3][4][5] |

| Molecular Formula | C₁₂H₁₈N₆ · H₃PO₄ | [3][4] |

| Molecular Weight | 344.31 g/mol | [3][4][5][6] |

| Appearance | White to light yellow powder | |

| Melting Point | 232-234 °C | [3][7] |

| Solubility | DMSO: 125 mg/mL (363.04 mM; requires sonication) | [8] |

| Storage | 2-8°C | [3] |

| InChI | 1S/C12H18N6.H3O4P/c1-5(2)7-8(6(3)4)16-11-9(15-7)10(13)17-12(14)18-11;1-5(2,3)4/h5-6H,1-4H3,(H4,13,14,16,17,18);(H3,1,2,3,4) | [3] |

| InChIKey | YNQBQYASRYRNRY-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)c1nc2nc(N)nc(N)c2nc1C(C)C.OP(O)(O)=O | [3] |

Mechanism of Action

The primary mechanism of action of 2,4-diamino-6,7-diisopropyl-pteridine phosphate is believed to be the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of nucleotides and certain amino acids. By inhibiting DHFR, the compound disrupts DNA synthesis and repair, leading to a bacteriostatic or bactericidal effect. This mechanism is common among pteridine derivatives used as antimicrobial and anticancer agents.

While direct evidence for the inhibition of Vibrio DHFR by this specific compound is not extensively documented in the available literature, its structural similarity to other known DHFR inhibitors strongly supports this proposed mechanism. The resistance of some bacterial species, such as Aeromonas, may be attributed to differences in the enzyme's active site or reduced permeability of the compound.

Below is a diagram illustrating the proposed mechanism of action.

Caption: Proposed mechanism of action via dihydrofolate reductase (DHFR) inhibition.

Biological Activities

2,4-diamino-6,7-diisopropyl-pteridine phosphate is widely recognized for its vibriostatic properties, meaning it inhibits the growth of Vibrio species. This characteristic is exploited in clinical and environmental microbiology to differentiate Vibrio from other Gram-negative bacteria, particularly Aeromonas and Plesiomonas.[1] Most Vibrio species are susceptible to this compound, while Aeromonas species are typically resistant.[1][9]

Table 2: Susceptibility of Various Bacterial Species to O/129 (150 µg disk)

| Organism | Susceptibility | Zone of Inhibition | Reference |

| Vibrio cholerae | Susceptible | Zone of inhibition present | [9] |

| Vibrio parahaemolyticus | Susceptible | Zone of inhibition present | |

| Vibrio vulnificus | Susceptible | Zone of inhibition present | |

| Aeromonas hydrophila | Resistant | No zone of inhibition | [1] |

| Aeromonas salmonicida | Resistant | No zone of inhibition | |

| Plesiomonas shigelloides | Susceptible | Zone of inhibition present |

It is important to note that some strains of Vibrio cholerae have been reported to be resistant to O/129, which can be associated with resistance to other antibiotics.[10][11]

Early studies identified 2,4-diamino-6,7-diisopropyl-pteridine as having antimalarial properties. It has shown activity against Plasmodium gallinaceum, the causative agent of avian malaria.[12][13] The mechanism of its antimalarial action is also presumed to be through the inhibition of dihydrofolate reductase, an essential enzyme for the malaria parasite's survival and replication.

Experimental Protocols

The most common experimental application of 2,4-diamino-6,7-diisopropyl-pteridine phosphate is the O/129 disk diffusion susceptibility test.

Objective: To determine the susceptibility of a bacterial isolate to the vibriostatic agent O/129 for the presumptive identification of Vibrio species.

Materials:

-

2,4-diamino-6,7-diisopropyl-pteridine phosphate disks (10 µg and 150 µg)

-

Mueller-Hinton agar plates

-

Sterile saline or Tryptone Soy Broth (TSB)

-

Sterile swabs

-

McFarland 0.5 turbidity standard

-

Incubator (35-37°C)

-

Control strains (Vibrio sp. as a positive control, Aeromonas sp. as a negative control)

Procedure:

-

Inoculum Preparation:

-

Aseptically select 3-5 well-isolated colonies of the test organism from an 18-24 hour culture.

-

Suspend the colonies in sterile saline or TSB.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the adjusted inoculum and remove excess fluid by pressing the swab against the inside of the tube.

-

Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

-

Application of Disks:

-

Aseptically place a 10 µg and a 150 µg O/129 disk onto the inoculated agar surface. Ensure the disks are sufficiently separated to prevent overlapping of inhibition zones.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours in an aerobic atmosphere.

-

-

Interpretation of Results:

-

Measure the diameter of the zone of inhibition (including the disk) in millimeters.

-

Susceptible: Any zone of inhibition around the 150 µg disk.

-

Resistant: No zone of inhibition around the 150 µg disk.

-

The 10 µg disk can be used for further differentiation within the Vibrio genus.[14]

-

Below is a workflow diagram for the O/129 Disk Diffusion Susceptibility Test.

Caption: Workflow for O/129 disk diffusion susceptibility testing.

Pharmacokinetics

Conclusion

2,4-diamino-6,7-diisopropyl-pteridine phosphate is a valuable tool in microbiology for the presumptive identification of Vibrio species. Its vibriostatic activity, likely mediated through the inhibition of dihydrofolate reductase, provides a clear basis for its diagnostic application. While its antimalarial properties have been noted, further research is required to fully elucidate its therapeutic potential and pharmacokinetic profile for any in vivo applications. This guide provides a foundational understanding of this compound for researchers and scientists in the field.

References

- 1. universe84a.com [universe84a.com]

- 2. 6,7-Diisopropylpteridine-2,4-diamine phosphate | C12H21N6O4P | CID 264001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-二氨基-6,7-二异丙基蝶啶 磷酸盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. 2,4-Diamino-6,7-diisopropylpteridine phosphate salt - [sigmaaldrich.com]

- 7. 84176-65-8 CAS MSDS (2,4-DIAMINO-6,7-DIISOPROPYLPTERIDINE PHOSPHATE SALT) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2,4-DIAMINO-6,7-DIISOPROPYLPTERIDINE PHOSPHATE SALT CAS#: 84176-65-8 [m.chemicalbook.com]

- 9. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The action of 2:4-diamino-6:7-diisopropylpteridine on normal, proguanil- and sulphadiazine-resistant strains of Plasmodium gallinaceum | Parasitology | Cambridge Core [cambridge.org]

- 13. The action of 2:4-diamino-6:7-diisopropylpteridine upon Plasmodium gallinaceum and its relation to other compounds which are pteroylglutamic acid antagonists | Parasitology | Cambridge Core [cambridge.org]

- 14. dalynn.com [dalynn.com]

The Discovery and History of O/129: A Vibriostatic Agent's Journey from Obscurity to a Key Diagnostic Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, has been a cornerstone in clinical and environmental microbiology for the differentiation of Vibrio species from other Gram-negative bacteria, particularly Aeromonas, since its discovery in the mid-20th century. This technical guide delves into the history of O/129, from its initial observation as a vibriostatic compound to its established role in routine diagnostic procedures. The document outlines the key experimental protocols for determining susceptibility to O/129, presents available quantitative data on its efficacy against various bacterial species, and explores its presumed mechanism of action through the inhibition of dihydrofolate reductase. Furthermore, this guide addresses the emergence of O/129 resistance in Vibrio cholerae and proposes a putative signaling pathway involved in pteridine-mediated regulation of bacterial processes, providing a comprehensive resource for professionals in the field.

Discovery and Historical Context

The story of O/129 as a vibriostatic agent began in 1954 when Shewan and Hodgkiss, while investigating methods for the rapid differentiation of non-pathogenic, asporogenous bacilli, observed the selective inhibitory effect of the pteridine derivative, 2,4-diamino-6,7-diisopropylpteridine, on Vibrio species.[1][2][3] Their seminal work, published in Nature, laid the foundation for the use of this compound as a simple and effective tool for the presumptive identification of vibrios.[1] The compound was designated O/129 and was found to be particularly useful in distinguishing Vibrio species, which are generally susceptible, from the phenotypically similar but resistant Aeromonas species.

Chemical Properties and Synthesis

O/129 is a phosphate salt of 2,4-diamino-6,7-diisopropylpteridine.[4][5] Its chemical structure features a pteridine core with amino groups at positions 2 and 4, and isopropyl groups at positions 6 and 7.

Chemical Structure of O/129 (2,4-diamino-6,7-diisopropylpteridine)

Figure 1: Chemical structure of 2,4-diamino-6,7-diisopropylpteridine.

The synthesis of 2,4-diamino-6,7-disubstituted pteridines generally involves the condensation of a 2,4,5,6-tetraaminopyrimidine salt with a dicarbonyl compound.[6][7][8][9] For O/129, this would involve the reaction of 2,4,5,6-tetraaminopyrimidine with 3,4-dimethyl-2,5-hexanedione. The reaction is typically carried out under controlled pH and temperature to favor the formation of the desired 6,7-isomer.

Mechanism of Action

The vibriostatic action of O/129 is believed to stem from its structural similarity to dihydrofolate, a critical substrate in the folic acid synthesis pathway. As a pteridine derivative, O/129 is thought to act as a competitive inhibitor of dihydrofolate reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is a vital cofactor in the synthesis of purines, thymidylate, and certain amino acids. By blocking this pathway, O/129 effectively halts DNA synthesis and cell growth, leading to a bacteriostatic effect. The differential susceptibility of Vibrio and Aeromonas to O/129 likely reflects differences in the structure and affinity of their respective DHFR enzymes for the inhibitor.

Experimental Protocols

The most common method for determining susceptibility to O/129 is the disk diffusion assay.

O/129 Disk Diffusion Susceptibility Testing

4.1.1. Media and Reagents

-

Mueller-Hinton Agar (MHA)

-

MHA supplemented with 1% NaCl (for halophilic Vibrio species)

-

O/129 disks (10 µg and 150 µg)

-

Sterile saline or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Control strains:

-

Vibrio cholerae (susceptible)

-

Aeromonas hydrophila (resistant)

-

4.1.2. Procedure

-

Prepare a bacterial inoculum by suspending several colonies from a fresh (18-24 hour) culture in sterile saline or TSB to match the turbidity of a 0.5 McFarland standard.

-

Using a sterile swab, evenly inoculate the entire surface of an MHA plate (with or without 1% NaCl, depending on the organism's growth requirements).

-

Allow the plate to dry for 3-5 minutes.

-

Aseptically apply the 10 µg and 150 µg O/129 disks to the surface of the agar, ensuring they are well-separated.

-

Incubate the plates aerobically at 35-37°C for 18-24 hours.

4.1.3. Interpretation of Results

-

Susceptible: A zone of inhibition of any diameter around the 150 µg disk. The zone size around the 10 µg disk may vary.

-

Resistant: No zone of inhibition around the 150 µg disk.

Workflow for O/129 Susceptibility Testing

References

- 1. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Diamino-6,7-diisopropylpteridine = 98 84176-65-8 [sigmaaldrich.com]

- 5. Sapphire Bioscience [sapphirebioscience.com]

- 6. Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Patent US-4306064-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US2667485A - 2,4-diamino-6-(hydroxyalkyl) pteridines - Google Patents [patents.google.com]

- 8. US2767181A - Method of preparing 2-amino-4-substituted pteridines - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Investigating the antibacterial and antifungal activity of quinoline derivatives

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a significant global health challenge, necessitating the urgent development of novel antimicrobial agents. Quinoline derivatives, a class of heterocyclic compounds, have long been a focal point in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antibacterial and antifungal effects.[1][2][3] This technical guide provides an in-depth overview of the antibacterial and antifungal activities of quinoline derivatives, with a focus on quantitative data, experimental methodologies, and mechanisms of action.

Quantitative Antimicrobial Activity of Quinoline Derivatives

The antimicrobial efficacy of quinoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the MIC values of various quinoline derivatives against a range of bacterial and fungal strains as reported in recent literature.

Table 1: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

| Compound/Derivative | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Pseudomonas aeruginosa | Reference |

| Compound 2 | 3.12 | 3.12 | 6.25 | 6.25 | [4] |

| Compound 6 | 3.12 | 3.12 | 3.12 | 3.12 | [4][5] |

| Compound 4 | 6.25 | 6.25 | 12.5 | 12.5 | [4] |

| Compound 5 | 6.25 | 6.25 | 12.5 | 12.5 | [4] |

| Compound 1, 3, 7 | 12.5 | 12.5 | 25 | 25 | [4] |

| Ciprofloxacin (Ref.) | 12.5 | - | - | - | [4] |

| Chloramphenicol (Ref.) | 6.25 | - | - | - | [4] |

| Sulfamethoxazole (Ref.) | 6.25 | - | - | - | [4] |

| Quinoline-based hybrid 7b | 2 | - | - | - | [6] |

| Quinoline-based hybrid 7h | 20 | - | - | - | [6] |

| 4-Aminoquinoline-hydrazone HD1 | Moderate Activity | - | - | No Activity | [7] |

| Quinolin-2-one 6c | 0.75 (MRSA) | - | - | - | [8] |

| Quinolin-2-one 6l | Promising Activity | - | - | - | [8] |

| Quinolin-2-one 6o | Promising Activity | - | - | - | [8] |

| Quinolyl hydrazone (general) | 6.25 - 100 | - | 6.25 - 100 | 6.25 - 100 | [9] |

Table 2: Antifungal Activity of Selected Quinoline Derivatives (MIC in µg/mL)

| Compound/Derivative | Candida albicans | Aspergillus flavus | Aspergillus niger | Fusarium oxysporum | Cryptococcus neoformans | Reference |

| Compound 6 | 6.25 | 3.12 | 3.12 | 6.25 | - | [5] |

| Quinoline-based hybrid 7c | 62.5 | 62.5 | 62.5 | - | 15.6 | [6] |

| Quinoline-based hybrid 7d | 62.5 | 62.5 | 62.5 | - | 15.6 | [6] |

| Quinoline-thiazole 4d, 4i, 4k, 4l, 4m | 1.95 | - | - | - | - | [10] |

| Quinoline-thiazole 4e, 4n | 3.91 | - | - | - | - | [10] |

Experimental Protocols

Accurate and reproducible assessment of antimicrobial activity is paramount in drug discovery. The following are detailed methodologies for two standard assays used to evaluate the efficacy of quinoline derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

Materials:

-

96-well microtiter plates

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate broth

-

Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

-

Test compound (quinoline derivative) stock solution

-

Positive control (growth control, no compound)

-

Negative control (sterility control, no inoculum)

-

Standard antibiotic for comparison

Procedure:

-

Preparation of Microtiter Plates: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Serial Dilution of Test Compound: Add 100 µL of the test compound stock solution to the first well of a row. Mix the contents thoroughly by pipetting up and down. Transfer 100 µL from the first well to the second well. Repeat this two-fold serial dilution across the row to obtain a range of concentrations. Discard the final 100 µL from the last well in the dilution series.

-

Inoculation: Add 5 µL of the standardized microbial inoculum to each well (except the negative control wells). This results in a final inoculum concentration of approximately 5 x 10^5 CFU/mL in a final volume of 105 µL.

-

Controls:

-

Growth Control: Wells containing only broth and the microbial inoculum.

-

Sterility Control: Wells containing only broth.

-

-

Incubation: Seal the plates to prevent evaporation and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by using a microplate reader to measure optical density.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

Sterile cotton swabs

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile filter paper disks (6 mm diameter)

-

Test compound (quinoline derivative) solution of a known concentration

-

Standard antibiotic disks

-

Forceps

-

Incubator

Procedure:

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

-

Application of Disks: Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated agar. Ensure the disks are firmly in contact with the agar. Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

-

Incubation: Invert the plates and incubate them at the appropriate temperature and duration (e.g., 37°C for 16-18 hours for most bacteria).[11]

-

Measurement of Inhibition Zones: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm). The size of the zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.

Mechanisms of Action and Signaling Pathways

Quinoline derivatives exert their antimicrobial effects through various mechanisms, primarily by targeting essential cellular processes in bacteria and fungi.

Antibacterial Mechanism: DNA Gyrase Inhibition

A primary target for many quinolone antibacterials is DNA gyrase (a type II topoisomerase), an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[1][3] Inhibition of DNA gyrase leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately cell death.[12]

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Antifungal Mechanism: Ergosterol Biosynthesis Inhibition

In fungi, quinoline derivatives can disrupt the integrity of the cell membrane by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane that is absent in mammalian cells.[13][14] This targeted inhibition leads to the accumulation of toxic sterol intermediates and ultimately cell lysis.

Caption: Inhibition of fungal ergosterol biosynthesis by quinoline derivatives.

Antibacterial Mechanism: Peptide Deformylase Inhibition

Another promising target for antibacterial quinoline derivatives is the peptide deformylase (PDF) enzyme.[4][15] This metalloenzyme is essential for bacterial protein maturation by removing the formyl group from the N-terminal methionine of newly synthesized polypeptides. As this process is absent in the cytoplasm of mammalian cells, PDF is an attractive target for selective antibacterial therapy.[16][17]

Caption: Workflow for investigating quinoline derivatives as PDF inhibitors.

Conclusion

Quinoline derivatives continue to be a rich source of inspiration for the development of new antimicrobial agents. Their diverse chemical structures allow for modifications that can enhance their potency, selectivity, and pharmacokinetic properties. The data and methodologies presented in this guide underscore the significant potential of quinoline-based compounds in combating the growing threat of antimicrobial resistance. Further research, including comprehensive structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is crucial to translate these promising findings into clinically effective therapeutics.

References

- 1. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 5. goldbio.com [goldbio.com]

- 6. protocols.io [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. hardydiagnostics.com [hardydiagnostics.com]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 16. pharmacophorejournal.com [pharmacophorejournal.com]

- 17. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

Navigating Vibrio Differentiation: A Technical Guide to the Foundational Principles of O/129 Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles of utilizing the vibriostatic agent O/129 for the differentiation of Vibrio species. A cornerstone of classical microbiology, this methodology remains a critical tool for the presumptive identification of Vibrio and its differentiation from other clinically relevant Gram-negative bacteria, particularly Aeromonas. This document provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols, and quantitative data to aid researchers in the application and interpretation of this essential diagnostic test.

Core Principle: Exploiting Differential Susceptibility

The differentiation of Vibrio species using O/129 is predicated on the differential susceptibility of various bacterial genera to the vibriostatic compound, 2,4-diamino-6,7-diisopropylpteridine.[1] Generally, Vibrio species exhibit susceptibility to O/129, while closely related genera such as Aeromonas are characteristically resistant.[1][2] This differential inhibition allows for a preliminary yet effective separation of these groups in a clinical or research setting.

The test typically employs two different concentrations of O/129 impregnated on paper disks: 10µg and 150µg.[1][2] The varying degrees of sensitivity to these two concentrations among different Vibrio species can further aid in species-level differentiation.[2]

Mechanism of Action: Inhibition of Folate Biosynthesis

O/129 is a pteridine derivative and acts as an antifolate agent.[3] Its mechanism of action lies in the competitive inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the bacterial folate biosynthesis pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA synthesis and cellular replication.[3][4][5] By blocking DHFR, O/129 disrupts these essential metabolic processes, leading to a bacteriostatic effect on susceptible organisms like Vibrio.

The resistance observed in genera such as Aeromonas is attributed to intrinsic factors that prevent the effective action of O/129, such as differences in enzyme structure or cell permeability. It is important to note that acquired resistance to O/129 has been reported in some strains of Vibrio cholerae, which may be linked to antimicrobial therapy.[1]

Quantitative Data: O/129 Susceptibility Profiles

The susceptibility to O/129 can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the measurement of zones of inhibition in disk diffusion assays. The following tables summarize available data for key species.

Table 1: Minimum Inhibitory Concentration (MIC) of O/129

| Organism | MIC (mg/mL) |

| Aeromonas species | 400 |

| Vibrio alginolyticus | 1 - 50 |

| Vibrio natriegens | 40 - 60 |

Data sourced from product information sheets and may vary between studies.[2]

Table 2: Zone of Inhibition Diameters for O/129 Disk Susceptibility Testing

| Organism | 10µg Disk | 150µg Disk | Interpretation |

| Aeromonas hydrophila (ATCC 7966) | No zone | No zone | Resistant |

| Vibrio fluvialis (ATCC 33809) | 7 - 15 mm | ≥20 mm | Sensitive |

| Vibrio parahaemolyticus | No zone | Zone of inhibition | Partially Sensitive |

Interpretive criteria are based on the presence of any zone of inhibition for susceptibility.[1][6]

Experimental Protocols

A standardized protocol is crucial for reproducible and accurate results. The following outlines the recommended methodology for O/129 disk susceptibility testing.

Materials

-

O/129 disks (10µg and 150µg)

-

Mueller-Hinton Agar (MHA) plates

-

MHA plates with 4% NaCl (for halophilic vibrios)

-

Sterile swabs

-

Tryptone Soy Broth (TSB) or equivalent

-

0.5 McFarland turbidity standard

-

Sterile forceps

-

Incubator (35°C)

-

Quality control strains:

-

Aeromonas hydrophila ATCC 7966 (Resistant control)

-

Vibrio fluvialis ATCC 33809 (Sensitive control)

-

Step-by-Step Procedure

-

Media Preparation and Quality Control: Prepare MHA and MHA with 4% NaCl according to the manufacturer's instructions. Perform quality control checks on each new batch of media and O/129 disks using the recommended control strains.

-

Inoculum Preparation: From a pure, overnight culture, suspend several colonies in TSB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Inoculation: Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of both an MHA and an MHA with 4% NaCl plate to obtain confluent growth. Allow the plates to dry for 3-5 minutes.

-

Disk Application: Using sterile forceps, aseptically place one 10µg and one 150µg O/129 disk on the inoculated surface of each plate. Ensure the disks are well-separated to prevent overlapping zones of inhibition.

-

Incubation: Incubate the plates aerobically at 35°C for 18-24 hours.[1]

-

Interpretation of Results: After incubation, measure the diameter of the zones of complete inhibition. Any visible zone of inhibition around a disk is considered indicative of susceptibility.[1][2]

Quality Control

Regular quality control is imperative to ensure the accuracy of the O/129 susceptibility test. This should include:

-

Strain Verification: Weekly testing of quality control strains (A. hydrophila ATCC 7966 and V. fluvialis ATCC 33809) to verify the performance of the disks and media.

-

Media and Disk Storage: O/129 disks should be stored at -20°C to maintain their potency.[2] Agar plates should be stored at 2-8°C and used before their expiration date.

-

Inoculum Density: Consistent preparation of the inoculum to a 0.5 McFarland standard is critical for reproducible results.

Logical Framework for Differentiation

The results of the O/129 susceptibility test, in conjunction with other key biochemical tests, provide a logical pathway for the presumptive identification of Vibrio species.

Conclusion

The O/129 susceptibility test is a simple, cost-effective, and valuable tool for the preliminary differentiation of Vibrio species from other Gram-negative bacteria. A thorough understanding of its underlying principles, strict adherence to standardized protocols, and accurate interpretation of results are paramount for its effective application in research and clinical diagnostics. While molecular methods offer more definitive identification, the foundational insights provided by O/129 susceptibility testing remain an indispensable component of the microbiological workflow for the characterization of Vibrio.

References

- 1. universe84a.com [universe84a.com]

- 2. dalynn.com [dalynn.com]

- 3. Antimycobacterial Activities of 2,4-Diamino-5-Deazapteridine Derivatives and Effects on Mycobacterial Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of potential inhibitors of dihydrofolate reductase (DHFR) through blocking the folate biosynthetic pathway of Mycobacterium tuberculosis utilizing structure-based virtual screening - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

Exploring the Genetic Basis of O/129 Sensitivity in Vibrio Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropyl-pteridine, has long been a crucial tool for the presumptive identification of Vibrio species, distinguishing them from other Gram-negative bacteria, particularly Aeromonas spp.[1][2][3]. The sensitivity to this compound, however, is not uniform across the Vibrio genus, and the emergence of resistant strains has prompted deeper investigations into the underlying genetic and molecular mechanisms. This guide provides a comprehensive overview of the genetic basis of O/129 sensitivity in Vibrio species, detailing the molecular target, mechanisms of resistance, and standardized experimental protocols for sensitivity testing.

The Molecular Target: Na+-translocating NADH:quinone Oxidoreductase (NQR)

The primary target of the vibriostatic agent O/129 in Vibrio cholerae is the Na+-translocating NADH:quinone oxidoreductase (NQR), a vital enzyme complex in the respiratory chain of many marine and pathogenic bacteria[4][5][6]. The NQR complex is a key component of the sodium bioenergetics in V. cholerae, responsible for generating a sodium motive force that drives essential cellular processes such as substrate uptake, motility, and antibiotic efflux[4][7].

The NQR complex is encoded by the nqr operon, which consists of six structural genes: nqrA, nqrB, nqrC, nqrD, nqrE, and nqrF[7]. This enzyme catalyzes the transfer of electrons from NADH to ubiquinone, a process coupled with the outward translocation of Na+ ions across the cytoplasmic membrane[4][5][8]. Unlike the proton-pumping Complex I found in mitochondria and many other bacteria, the NQR specifically pumps sodium ions[5][8]. The absence of a functional Complex I in V. cholerae underscores the central role of the NQR as the main respiratory enzyme[7].

Genetic Basis of Sensitivity and Resistance

Sensitivity to O/129 is directly linked to the presence and functionality of the NQR complex. Inhibition of this enzyme disrupts the sodium motive force, leading to a cascade of detrimental effects on cellular physiology and ultimately inhibiting bacterial growth.

Resistance to O/129 in Vibrio species can arise through several mechanisms:

-

Mutations in the nqr Operon: Alterations in the genes encoding the NQR subunits can lead to a modified enzyme complex with reduced affinity for O/129, thereby conferring resistance[9]. Mutations in subunit D of the NQR complex, for instance, have been shown to increase resistance to inhibitors[9][10].

-

Plasmid-Mediated Resistance: While not universally observed, some studies have reported the existence of plasmid-controlled resistance to O/129 in strains of Vibrio cholerae[11]. This transferable resistance is often associated with resistance to other antimicrobial agents, such as trimethoprim-sulfamethoxazole[11][12][13]. The acquisition of mobile genetic elements like plasmids, integrating conjugative elements (ICEs), and transposons is a significant factor in the spread of multidrug resistance in V. cholerae[14].

-

Chromosomal Mutations: Spontaneous mutations in chromosomal genes, including those that regulate the expression of efflux pumps or alter membrane permeability, could also contribute to O/129 resistance[14][15]. For example, mutations in the quinolone resistance-determining region (QRDR) of genes encoding DNA gyrase and topoisomerase IV are known to confer resistance to quinolones and may have broader effects on drug susceptibility[15][16].

It is important to note that the emergence of O/129-resistant V. cholerae strains has been reported from various clinical and environmental samples, which can pose challenges for presumptive identification[17][18][19].

Quantitative Data on O/129 Sensitivity

The sensitivity of Vibrio species to O/129 can be quantitatively assessed using disk diffusion assays. The interpretation of these assays relies on the presence and size of the zone of inhibition around disks impregnated with 10µg and 150µg of O/129. The following table summarizes typical sensitivity patterns for various microorganisms.

| Organism | O/129 Sensitivity (10µg disk) | O/129 Sensitivity (150µg disk) | Interpretation |

| Vibrio cholerae O1 | Sensitive | Sensitive | Sensitive |

| Vibrio cholerae non-O1 | Variable | Variable | Sensitive to Resistant |

| Vibrio parahaemolyticus | Resistant | Sensitive | Partially Sensitive[2] |

| Vibrio alginolyticus | Resistant | Sensitive | Partially Sensitive[1] |

| Vibrio natriegens | Resistant | Sensitive | Partially Sensitive[1] |

| Aeromonas spp. | Resistant | Resistant | Resistant[1][2] |

| Plesiomonas shigelloides | Sensitive | Sensitive | Sensitive |

Note: Sensitivity patterns can vary between strains and biotypes. For instance, some strains of V. cholerae O1 and O139 may be resistant to both concentrations of O/129[20].

Experimental Protocols

O/129 Sensitivity Testing: Disk Diffusion Method

This protocol is based on standardized disk antimicrobial susceptibility testing methods[1][2].

Materials:

-

Pure, fresh culture of the test organism.

-

Non-selective agar plates (e.g., Mueller-Hinton agar or Blood Agar) supplemented with 0.5% NaCl. The addition of sodium ions is crucial as it stimulates the growth of all Vibrio species and is a requirement for most[1][11].

-

O/129 disks (10µg and 150µg).

-

Sterile swabs.

-

Incubator (35-37°C).

-

Forceps.

Procedure:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard.

-

Using a sterile swab, streak the inoculum evenly across the entire surface of the salt-supplemented agar plate to obtain confluent growth.

-

Allow the plate to dry for a few minutes.

-

Aseptically apply the 10µg and 150µg O/129 disks onto the agar surface using sterile forceps. Ensure the disks are placed sufficiently far apart to prevent the zones of inhibition from overlapping.

-

Gently press the disks to ensure complete contact with the agar.

-

Incubate the plates aerobically at 35-37°C for 18-24 hours.

-

After incubation, observe the plates for zones of inhibition around the disks.

Interpretation of Results:

-

Sensitive (S): A zone of inhibition is observed around both the 10µg and 150µg O/129 disks[2][20].

-

Partially Sensitive (PS) or Intermediate (I): No zone of inhibition around the 10µg disk, but a zone of inhibition is present around the 150µg disk[2][20].

-

Resistant (R): No zone of inhibition is observed around either the 10µg or the 150µg disk[2][20].

Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the NQR signaling pathway and the experimental workflow for O/129 sensitivity testing.

Caption: The NQR complex electron transport chain and the inhibitory action of O/129.

Caption: Workflow for determining O/129 sensitivity using the disk diffusion method.

References

- 1. dalynn.com [dalynn.com]

- 2. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

- 3. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Central role of the Na(+)-translocating NADH:quinone oxidoreductase (Na(+)-NQR) in sodium bioenergetics of Vibrio cholerae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Impact of Na+-Translocating NADH:Quinone Oxidoreductase on Iron Uptake and nqrM Expression in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Kinetic Reaction Mechanism of the Vibrio cholerae Sodium-dependent NADH Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Subunit D in Ubiquinone-Binding Site of Vibrio cholerae NQR: Pocket Flexibility and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad.com [bio-rad.com]

- 12. [Resistance of Vibrio cholerae 0:1 to the 0/129 compound and multiresistance to antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation of vibriostatic agent O/129-resistant Vibrio cholerae non-O1 from a patient with gastroenteritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibiotic resistance in Vibrio cholerae: Understanding the ecology of resistance genes and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and Genetic Characterization of Conjugative Plasmids Encoding Coresistance to Ciprofloxacin and Cephalosporin in Foodborne Vibrio spp - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinolone Resistance Genes and Their Contribution to Resistance in Vibrio cholerae Serogroup O139 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Occurrence of resistance to vibriostatic compound 0/129 in Vibrio cholerae 01 isolated from clinical and environmental samples in Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. liofilchem.net [liofilchem.net]

Methodological & Application

Application Notes: Differentiating Vibrio from Aeromonas using 150 µg O/129 Disks

Introduction

In aquatic and clinical microbiology, the accurate and rapid differentiation of Vibrio species from phenotypically similar bacteria, particularly Aeromonas species, is crucial. Both are Gram-negative, oxidase-positive, fermentative rods. A simple, cost-effective, and reliable method for their presumptive differentiation is the O/129 susceptibility test. The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, is used in this assay.[1][2] Generally, Vibrio species exhibit susceptibility to O/129, whereas Aeromonas species are characteristically resistant.[2][3][4][5] This document provides a detailed protocol for utilizing 150 µg O/129 disks for this purpose.

Principle of the Method

The differential action of the O/129 agent is based on its ability to inhibit nucleic acid synthesis in susceptible bacteria. While the precise biochemical mechanism is not fully elucidated, pteridine compounds are known to interfere with folate metabolism, which is essential for the synthesis of thymidine and ultimately DNA. Vibrio species are generally susceptible to this inhibitory action, resulting in a zone of no growth around the disk. In contrast, Aeromonas species are intrinsically resistant and will grow up to the edge of the disk.[3][6] The 150 µg disk provides a clear distinction, as most Vibrio species are sensitive to this higher concentration.[1][4]

Materials

-

Sterile 150 µg O/129 disks

-

Non-selective agar plates (e.g., Blood Agar or Nutrient Agar) containing 0.5% NaCl.[2][3][4] (Note: Standard Mueller-Hinton agar may not support the growth of some halophilic Vibrio species).

-

Pure, 18-24 hour cultures of test organisms.

-

Quality control (QC) strains:

-

Sterile saline (0.85%) or Tryptic Soy Broth (TSB).

-

0.5 McFarland turbidity standard.

-

Sterile inoculating loops and swabs.

-

Sterile forceps.

-

Incubator set to 35-37°C.[2]

-

Ruler or calipers for measuring zone diameters.

Experimental Protocol

-

Culture Preparation: From a pure 18-24 hour culture, select several morphologically similar colonies of the test organism.

-

Inoculum Standardization: Suspend the selected colonies in sterile saline or TSB. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile swab into the standardized suspension. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[3]

-

Disk Application: Using sterile forceps, place a 150 µg O/129 disk onto the center of the inoculated agar surface.[4] Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[3][4]

-

Reading and Interpretation: After incubation, observe the plate for a zone of inhibition around the disk. Measure the diameter of the zone of no growth in millimeters.

Data Presentation and Interpretation

The results are interpreted based on the diameter of the zone of inhibition.

| Genus | Susceptibility to 150 µg O/129 | Expected Zone of Inhibition | Interpretation |

| Vibrio | Susceptible | ≥ 15 mm | Presumptive Vibrio sp. |

| Aeromonas | Resistant | No zone of inhibition | Presumptive Aeromonas sp. |

Note: Any distinct zone of inhibition around the 150 µg disk is generally considered a sign of susceptibility.[1][2][3] A cutoff of ≥15 mm provides a clear and robust differentiation.[7]

Visualization of Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship for interpretation.

References

- 1. universe84a.com [universe84a.com]

- 2. d1vffmuvmgkypt.cloudfront.net [d1vffmuvmgkypt.cloudfront.net]

- 3. dalynn.com [dalynn.com]

- 4. liofilchem.net [liofilchem.net]

- 5. trafalgarscientific.co.uk [trafalgarscientific.co.uk]

- 6. [Vibrio and aeromonad sensitivity to the vibriostatic O 129] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bio-rad.com [bio-rad.com]

Application Notes & Protocols: Preparation of O/129 Stock Solutions for Research

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The vibriostatic agent O/129, chemically known as 2,4-diamino-6,7-diisopropylpteridine, is a crucial compound in microbiology for the selective inhibition and differentiation of Vibrio species from other Gram-negative bacteria, particularly Aeromonas. Its primary mechanism of action is understood to be the inhibition of folic acid synthesis, acting as an antifolate agent. Accurate and consistent preparation of O/129 stock solutions is paramount for reliable and reproducible experimental results in research settings. These application notes provide a detailed, step-by-step guide for the preparation of O/129 stock solutions, ensuring their proper handling, storage, and use in various research applications.

Quantitative Data Summary

The following table summarizes the key quantitative information for the preparation of O/129 stock solutions, primarily for the impregnation of paper discs used in antimicrobial susceptibility testing. The phosphate salt of O/129 is recommended due to its enhanced solubility in aqueous solutions[1].

| Parameter | Value | Reference |

| Chemical Name | 2,4-diamino-6,7-diisopropylpteridine phosphate salt | [2] |

| Molecular Formula | C₁₂H₁₈N₆ · H₃PO₄ | [2] |

| Molecular Weight | 344.31 g/mol | [2] |

| Recommended Solvent | Sterile Distilled Water | [1] |

| High Concentration Stock (for 150 µg disks) | 20.8 mg/mL | [1] |

| Low Concentration Stock (for 10 µg disks) | 1.4 mg/mL | [1] |

| Storage of Disks | Desiccated, protected from light, refrigerated | [1] |

Experimental Protocols

Materials

-

2,4-diamino-6,7-diisopropylpteridine phosphate (O/129 phosphate) powder

-

Sterile, purified water (e.g., distilled or deionized)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated analytical balance

-

Sterile serological pipettes or micropipettes with sterile tips

-

Vortex mixer

-

Sterile filtration unit (0.22 µm pore size)

-

Sterile, light-protected storage vials (e.g., amber microcentrifuge tubes)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of High Concentration (20.8 mg/mL) O/129 Stock Solution

This protocol is designed for preparing a stock solution suitable for making 150 µg O/129 disks.

-

Preparation: In a sterile environment (e.g., a biological safety cabinet), weigh out 20.8 mg of O/129 phosphate powder using a calibrated analytical balance.

-

Dissolution: Transfer the powder to a sterile conical tube. Add 1 mL of sterile, purified water to the tube.

-

Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The phosphate salt of O/129 is more soluble in water, which should facilitate this process[1].

-

Sterilization: To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a sterile, light-protected container.

-

Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Low Concentration (1.4 mg/mL) O/129 Stock Solution

This protocol is for preparing a stock solution for 10 µg O/129 disks. This can be achieved by diluting the high-concentration stock or by direct preparation.

Method A: Dilution from High-Concentration Stock

-

Calculation: To prepare a 1.4 mg/mL solution from a 20.8 mg/mL stock, a 1:14.86 dilution is required. For ease of measurement, a 1:15 dilution can be made, which will yield a final concentration of approximately 1.39 mg/mL.

-

Dilution: In a sterile tube, add 1 part of the 20.8 mg/mL O/129 stock solution to 14 parts of sterile, purified water. For example, add 100 µL of the stock solution to 1.4 mL of sterile water.

-

Mixing: Vortex the solution gently to ensure homogeneity.

-

Storage: Store the diluted solution in sterile, amber microcentrifuge tubes at -20°C.

Method B: Direct Preparation

-

Preparation: Weigh out 1.4 mg of O/129 phosphate powder in a sterile environment.

-

Dissolution: Transfer the powder to a sterile conical tube and add 1 mL of sterile, purified water.

-

Mixing: Vortex until the powder is fully dissolved.

-

Sterilization: Sterilize the solution by filtering it through a 0.22 µm sterile filter.

-

Aliquoting and Storage: Aliquot and store in labeled, amber tubes at -20°C.

Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of O/129 stock solutions.

Proposed Signaling Pathway of O/129 Action

O/129 is an antifolate agent. This diagram depicts a simplified, generalized pathway of bacterial folic acid synthesis and the proposed point of inhibition by O/129, which is analogous to other pteridine-based inhibitors like trimethoprim.

References

Application Notes and Protocols for In Vitro Antibacterial Activity Assay of Oxetanyl-Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antimicrobial agents. Oxetanyl-quinoline derivatives are a promising class of synthetic compounds that have demonstrated potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3][4] The incorporation of the oxetane moiety, a four-membered cyclic ether, into the quinoline scaffold can significantly influence the physicochemical and pharmacological properties of the parent molecule, potentially leading to enhanced antibacterial efficacy and improved pharmacokinetic profiles.

These application notes provide a detailed protocol for determining the in vitro antibacterial activity of novel oxetanyl-quinoline derivatives using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Core Concepts: MIC and MBC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5][6] It is a measure of the potency of an antimicrobial agent. A lower MIC value indicates that less of the drug is required to inhibit the growth of the organism, signifying greater effectiveness.[6]

The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7][8] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar plates.[8] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[8]

Experimental Workflow

The overall workflow for determining the MIC and MBC of oxetanyl-quinoline derivatives is depicted below.

Caption: Workflow for MIC and MBC determination.

Detailed Experimental Protocols

Materials and Reagents

-

Oxetanyl-quinoline derivatives

-

Reference antibiotics (e.g., Ciprofloxacin, Streptomycin)

-

Dimethyl sulfoxide (DMSO)

-

Mueller-Hinton Broth (MHB)[9]

-

Mueller-Hinton Agar (MHA)[10]

-

Sterile 0.9% saline solution

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Sterile petri dishes

-

Spectrophotometer

-

Incubator (37°C)

Protocol 1: Preparation of Bacterial Inoculum

-

From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-5 well-isolated colonies.[11]

-

Inoculate the colonies into a tube containing 4-5 ml of a suitable broth medium, such as Tryptic Soy Broth.[11]

-

Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This can be visually compared against a white background with contrasting black lines or measured using a spectrophotometer at a wavelength of 625 nm to an absorbance of 0.08 to 0.10.[11][12][13] A 0.5 McFarland standard corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/ml.[11]

-

Within 15 minutes of standardization, dilute the bacterial suspension in sterile saline or broth to achieve a final concentration of approximately 5 x 10⁵ CFU/ml for the MIC assay.[9][14]

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

-

Prepare a stock solution of each oxetanyl-quinoline derivative and reference antibiotic in DMSO.

-

Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing MHB to obtain a range of concentrations.[9] The final volume in each well should be 50 µL.

-

Add 50 µL of the standardized bacterial inoculum (prepared in Protocol 1) to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10⁵ CFU/ml.[9]

-

Include a growth control well containing only MHB and the bacterial inoculum, and a sterility control well containing only MHB.

-

Incubate the plates at 37°C for 18 to 24 hours.[9]

-

After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][15]

Protocol 3: Minimum Bactericidal Concentration (MBC) Assay

-

Following the MIC determination, take a 10 µL aliquot from the wells showing no visible growth (the MIC well and at least two more concentrated wells).[7]

-

Spot-plate the aliquots onto MHA plates.

-

Incubate the MHA plates at 37°C for 24 hours.

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[7][8]

Data Presentation

The results of the in vitro antibacterial activity assays should be summarized in clear and concise tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Oxetanyl-Quinoline Derivatives (µg/mL)

| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| OQ-1 | 8 | 16 | 32 | 64 |

| OQ-2 | 4 | 8 | 16 | 32 |

| OQ-3 | 2 | 4 | 8 | 16 |

| Ciprofloxacin | 0.5 | 1 | 0.25 | 0.5 |

| Streptomycin | 2 | 4 | 8 | 16 |

Table 2: Minimum Bactericidal Concentration (MBC) of Oxetanyl-Quinoline Derivatives (µg/mL)

| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| OQ-1 | 16 | 32 | >64 | >64 |

| OQ-2 | 8 | 16 | 32 | 64 |

| OQ-3 | 4 | 8 | 16 | 32 |

| Ciprofloxacin | 1 | 2 | 0.5 | 1 |

| Streptomycin | 4 | 8 | 16 | 32 |

Table 3: MBC/MIC Ratios for Oxetanyl-Quinoline Derivatives

| Compound | S. aureus (ATCC 29213) | E. faecalis (ATCC 29212) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) |

| OQ-1 | 2 | 2 | >2 | >1 |

| OQ-2 | 2 | 2 | 2 | 2 |

| OQ-3 | 2 | 2 | 2 | 2 |

Interpretation of Results

The MBC/MIC ratio is a useful parameter to differentiate between bactericidal and bacteriostatic effects. An antimicrobial agent is generally considered:

-

Bactericidal if the MBC/MIC ratio is ≤ 4.[8]

-

Bacteriostatic if the MBC/MIC ratio is > 4.

Signaling Pathway Diagram

While the exact mechanism of action for novel oxetanyl-quinoline derivatives may not be fully elucidated, quinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The following diagram illustrates this general signaling pathway.

Caption: Putative mechanism of action for quinolone derivatives.

Conclusion

This document provides a comprehensive and detailed protocol for the in vitro evaluation of the antibacterial activity of oxetanyl-quinoline derivatives. By following these standardized procedures, researchers can obtain reliable and reproducible data on the MIC and MBC of novel compounds, which is crucial for the early-stage assessment of their potential as new antibacterial agents. The provided templates for data presentation and the illustrative diagrams offer a clear framework for reporting and interpreting the experimental findings.

References

- 1. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 9. Measurement of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. pdb.apec.org [pdb.apec.org]

- 12. Video: Preparation of a Blood Culture Pellet for Rapid Bacterial Identification and Antibiotic Susceptibility Testing [jove.com]

- 13. cdstest.net [cdstest.net]

- 14. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. microchemlab.com [microchemlab.com]

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 129 against Proteus mirabilis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteus mirabilis is a Gram-negative bacterium well-known for causing complicated urinary tract infections (UTIs), particularly in catheterized patients, and can lead to the formation of bladder and kidney stones.[1][2] The emergence of antibiotic-resistant strains necessitates the discovery and evaluation of new antimicrobial agents.[1] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antibacterial agent, designated here as Agent 129, against P. mirabilis.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][4] It is a critical parameter in the assessment of a new antimicrobial's efficacy and is a foundational step in preclinical development. These application notes provide a standardized protocol using the broth microdilution method, aligning with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Hypothetical Mechanism of Action of Agent 129

For the purpose of illustrating the signaling pathway diagram, we will hypothesize that Antibacterial Agent 129 acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication, repair, and recombination. This dual-targeting mechanism is designed to reduce the likelihood of resistance development.

Caption: Hypothetical signaling pathway of Agent 129 in P. mirabilis.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol outlines the steps for determining the MIC of Agent 129 against P. mirabilis using the broth microdilution method.[5][6][7]

Materials and Reagents

-

Proteus mirabilis strain (e.g., ATCC 29906)[8]

-

This compound stock solution (e.g., 1280 µg/mL in a suitable solvent)

-

Reference antibiotic (e.g., Ciprofloxacin)

-

Sterile 96-well U-bottom microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

0.5 McFarland turbidity standard[10]

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

Experimental Workflow Diagram

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure

-

Preparation of Antibacterial Agent Dilutions:

-

Label a 96-well microtiter plate. Columns 1-10 will be for Agent 129, column 11 for the positive control (no agent), and column 12 for the negative/sterility control (no bacteria).

-

Add 100 µL of sterile CAMHB to all wells.

-

Add an additional 100 µL of the Agent 129 stock solution (e.g., 1280 µg/mL) to the wells in column 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 10. Discard 100 µL from column 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, pick several colonies of P. mirabilis and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this standardized suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL. This is the final inoculum.

-

-

Inoculation of the Microtiter Plate:

-

Using a multichannel pipette, add 10 µL of the final bacterial inoculum to each well in columns 1 through 11. This results in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.

-

Do not add bacteria to column 12 (sterility control).

-

-

Incubation:

-

Cover the plate with a lid or an adhesive seal and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[7]

-

-

Reading and Interpreting Results:

-

After incubation, visually inspect the plate. The sterility control (column 12) should show no growth (clear). The positive control (column 11) should show turbidity, indicating adequate bacterial growth.

-

The MIC is the lowest concentration of Agent 129 (the first well in the dilution series from lowest to highest concentration) that shows no visible growth (clear).[4][11]

-

Quality Control

-